molecular formula C7H11N3O3 B11790232 N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11790232
M. Wt: 185.18 g/mol
InChI Key: QHAVZYMJEUJKKY-UHFFFAOYSA-N
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Description

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxy group and a methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving matrix metalloproteinases (MMPs).

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs) by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, including those involved in cancer progression and tissue remodeling.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]sulfonylpiperidine-4-carboxamide: Another MMP inhibitor with a similar hydroxy and methoxyethyl substitution pattern.

    N-Hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethyl)benzoyl]amino]-1-piperidinyl-sulfonyl-4-piperidinecarboxamide: A compound with similar structural features and biological activity.

Uniqueness

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit MMPs with high specificity and potency makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

N-hydroxy-2-(2-methoxyethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C7H11N3O3/c1-13-5-4-10-6(2-3-8-10)7(11)9-12/h2-3,12H,4-5H2,1H3,(H,9,11)

InChI Key

QHAVZYMJEUJKKY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CC=N1)C(=O)NO

Origin of Product

United States

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